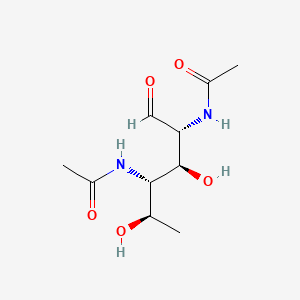

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (abbreviated as 2,4-BADG) is a sugar molecule that has been the subject of numerous scientific studies in recent years. It is an important component of the human body, and is involved in a variety of biochemical and physiological processes.

Scientific Research Applications

Pectins and Galactomannans in Biomedical Applications

Pectins, natural polysaccharides containing galactose units, have been studied extensively for their biomedical applications due to their biocompatibility, biodegradability, and non-toxic nature. Functionalized biomaterials derived from pectins have shown promise in drug delivery, tissue engineering, and as stabilizing agents in pharmaceutical formulations (Noreen et al., 2017). Similarly, galactomannans, polysaccharides consisting of a mannose backbone with galactose side chains, exhibit properties conducive to food industry applications, pharmaceuticals, and even in the development of novel materials for medical applications (Thombare et al., 2016).

UDP-hexose 4-epimerases in Carbohydrate Biosynthesis

Research on UDP-hexose 4-epimerases, which are involved in the reversible conversion of UDP-galactose to UDP-glucose, highlights the enzyme's critical role in carbohydrate biosynthesis and its potential as a target for antibiotic development due to its virulence factor in pathogens. This underscores the importance of understanding galactose-related enzymes for therapeutic interventions (Beerens et al., 2015).

Galactose Metabolism and Health

Galactose is fundamental for human metabolism, playing a crucial role in energy provision and the structural component of complex molecules. Studies have indicated the broader implications of galactose metabolism in health beyond its dietary significance, including its potential protective effects against certain diseases (Coelho et al., 2015).

Galactosylated Derivatives in Hydrogen Production

Innovative research on galactose-based fermentative hydrogen production from macroalgal biomass has shown that galactose derivatives can be used to develop sustainable biohydrogen production systems. This application is particularly promising for renewable energy technologies (Kim et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as mitochondrial f1f0 adenosine triphosphate synthase .

Mode of Action

It’s suggested that similar compounds can attach effectively with the active site of certain enzymes, leading to potential changes in their function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Properties

IUPAC Name |

N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXUFPRJLLCMA-MYMYLCHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is there interest in synthesizing 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)?

A1: DATDG is a bacterial rare sugar derivative found in the cell surface polysaccharides of pathogenic bacteria. It is not found in human metabolism. [] This difference between pathogens and human cells makes DATDG a potential target for drug discovery and carbohydrate-based vaccine development. []

Q2: What are the key features of the streamlined synthesis approach for DATDG and other rare sugar derivatives described in the research?

A2: The approach emphasizes efficiency and utilizes a radical-mediated 6-deoxygenation strategy. [] It employs a one-pot protection profile manipulation on modified d-glucosamine or d-mannose molecules. [] This results in either a quinovosaminoside or rhamnoside intermediate, which then serves as a versatile starting point for synthesizing various rare sugar derivatives, including DATDG. []

Q3: Where can I find a detailed protocol for the synthesis of DATDG?

A3: A gram-scale de novo synthesis of DATDG is described in the paper "Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose." [] While the abstract is unavailable in the provided context, the title suggests a detailed protocol should be present within the full text of the paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)